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molecular formula C9H9FO3 B140637 3-(3-Fluorophenoxy)propanoic acid CAS No. 133077-42-6

3-(3-Fluorophenoxy)propanoic acid

Cat. No. B140637
M. Wt: 184.16 g/mol
InChI Key: TWGIQPNNPXKPLC-UHFFFAOYSA-N
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Patent
US07528250B2

Procedure details

3-Fluorophenol (8.9 g, 79.5 mmol) and 3-bromopropionic acid (12.24 g, 80.0 mmol) were placed in a flask. A solution of NaOH (6.7 g, 167 mmol) in 20 mL water was added slowly to the flask. The reaction mixture was heated to reflux for two hours and then cooled to room temperature and partitioned between ethyl acetate and water. The organic layer was dried over MgSO4, and solvent was evaporated under reduced pressure to give 4.57 g (25 mmol, 31.4%) of 3-(3-fluoro-phenoxy)-propionic acid. MS: 185 (M+H)+.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
12.24 g
Type
reactant
Reaction Step One
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][C:12]([OH:14])=[O:13].[OH-].[Na+]>O>[F:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][CH:7]=1)[O:8][CH2:10][CH2:11][C:12]([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
FC=1C=C(C=CC1)O
Name
Quantity
12.24 g
Type
reactant
Smiles
BrCCC(=O)O
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4, and solvent
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 25 mmol
AMOUNT: MASS 4.57 g
YIELD: PERCENTYIELD 31.4%
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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